molecular formula C12H16FNO3 B4506168 2-(4-fluorophenoxy)-N-(2-methoxyethyl)propanamide

2-(4-fluorophenoxy)-N-(2-methoxyethyl)propanamide

Cat. No.: B4506168
M. Wt: 241.26 g/mol
InChI Key: SMPJSUFCOYOWOA-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(2-methoxyethyl)propanamide is an organic compound with a complex structure that includes a fluorophenoxy group and a methoxyethyl group

Scientific Research Applications

2-(4-fluorophenoxy)-N-(2-methoxyethyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(2-methoxyethyl)propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorophenol with an appropriate alkylating agent to introduce the fluorophenoxy group. This intermediate is then reacted with 2-methoxyethylamine under controlled conditions to form the final product. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully monitored and controlled. The use of automated systems ensures consistency and efficiency in the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(2-methoxyethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(2-methoxyethyl)propanamide involves its interaction with specific molecular targets. The fluorophenoxy group may interact with enzymes or receptors, modulating their activity. The methoxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(2-methoxyethyl)propanamide
  • 2-(4-bromophenoxy)-N-(2-methoxyethyl)propanamide
  • 2-(4-methylphenoxy)-N-(2-methoxyethyl)propanamide

Uniqueness

2-(4-fluorophenoxy)-N-(2-methoxyethyl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and its interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(2-methoxyethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO3/c1-9(12(15)14-7-8-16-2)17-11-5-3-10(13)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPJSUFCOYOWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCOC)OC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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